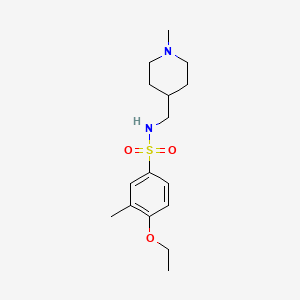

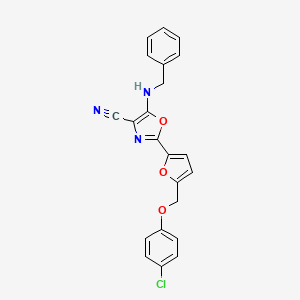

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors . The biotransformation of a related compound, AMG 487, is dependent on CYP3A and results in the formation of two primary metabolites .Applications De Recherche Scientifique

Anticancer Potential

The compound’s unique chemical structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in head and neck cancers. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis (programmed cell death). Further investigations are ongoing to elucidate its mechanisms and optimize its efficacy .

Neurological Disorders

Given its piperidine moiety, this compound has drawn attention in the field of neuropharmacology. Researchers explore its interactions with neurotransmitter receptors, aiming to develop novel treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Early studies suggest that it modulates specific receptors, impacting neuronal signaling pathways .

Anti-Inflammatory Properties

The sulfonamide group in the compound is associated with anti-inflammatory effects. Researchers investigate its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions. By targeting specific enzymes or pathways, it may help manage chronic inflammation .

Antibacterial Activity

Initial studies suggest that this compound exhibits antibacterial properties. Researchers explore its efficacy against both Gram-positive and Gram-negative bacteria. By understanding its mode of action, they aim to develop new antibiotics or enhance existing ones .

Chemical Biology and Enzyme Inhibition

The compound’s benzene sulfonamide scaffold makes it a valuable tool in chemical biology. Scientists use it to probe enzyme activity and inhibition. By modifying its structure, they can design selective inhibitors for specific enzymes, aiding drug discovery efforts .

Organic Synthesis and Medicinal Chemistry

Researchers utilize this compound as a building block in organic synthesis. Its ethoxy and methyl groups provide versatility for creating more complex molecules. Medicinal chemists explore its derivatives to optimize pharmacokinetics, bioavailability, and target specificity .

Mécanisme D'action

Target of Action

The primary target of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is integral to the formation of C3 and C5 convertase and contributes to the pathogenesis of several human diseases .

Mode of Action

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .

Biochemical Pathways

The compound affects the AP of the complement system, which plays a crucial role in immune response. By inhibiting FB, it prevents the formation of C3 and C5 convertase, key enzymes in the AP. This disruption can alleviate the symptoms of diseases mediated by the AP, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases .

Pharmacokinetics

It is known that the compound is orally bioavailable , which suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted.

Result of Action

The inhibition of FB by 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide leads to a disruption of the AP of the complement system . This can result in a reduction of the symptoms of diseases mediated by the AP, providing potential therapeutic benefits .

Propriétés

IUPAC Name |

4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXMGHWBDMWKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)